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Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B1206592 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the use of (Asp)2-Rhodamine 110, a

fluorogenic substrate for measuring caspase-3 and caspase-7 activity in intact cells using flow

cytometry. This assay is a powerful tool for studying apoptosis and evaluating the efficacy of

apoptosis-inducing or -inhibiting compounds.

(Asp)2-Rhodamine 110 is a non-fluorescent bisamide derivative of rhodamine 110. In

apoptotic cells, activated caspase-3 and caspase-7 cleave the aspartic acid residues, releasing

the highly fluorescent Rhodamine 110. The resulting fluorescent signal is proportional to the

amount of active caspase-3/7 in the cell and can be readily quantified by flow cytometry.

The cleaved Rhodamine 110 has an excitation maximum of approximately 496-503 nm and an

emission maximum of 520-535 nm, making it compatible with the 488 nm blue laser found in

most standard flow cytometers.[1]

Key Experimental Considerations
Cell Permeability: (Asp)2-Rhodamine 110 is cell-permeant, allowing for the analysis of

caspase activity in intact, living cells without the need for cell lysis.

Controls: It is crucial to include appropriate controls in your experiment:
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Negative Control: Untreated cells to establish the baseline fluorescence.

Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine,

camptothecin, or an anti-Fas antibody) to confirm that the assay can detect caspase

activity.

Unstained Control: Cells that have not been treated with (Asp)2-Rhodamine 110 to set

the background fluorescence on the flow cytometer.

Viability Dye: It is highly recommended to co-stain with a viability dye (e.g., Propidium Iodide,

7-AAD, or a fixable viability dye) to distinguish between apoptotic and necrotic cells.

Quantitative Data Summary
Parameter Recommended Value Notes

(Asp)2-Rhodamine 110 Stock

Solution
1-10 mM in DMSO

Store at -20°C, protected from

light.

(Asp)2-Rhodamine 110

Working Concentration
2-10 µM

Optimal concentration may

vary depending on the cell

type and experimental

conditions. Titration is

recommended.

Incubation Time 30-60 minutes

Optimal time may vary. A time-

course experiment is

recommended.

Incubation Temperature 37°C

Cell Density 1 x 10^6 cells/mL

Flow Cytometer Excitation 488 nm (Blue Laser)

Flow Cytometer Emission
525/50 nm or similar filter (e.g.,

FITC channel)

Experimental Protocols
I. Reagent Preparation
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10X Binding Buffer: Prepare a buffer containing 100 mM HEPES, 1.4 M NaCl, and 25 mM

CaCl2, pH 7.4. Store at 4°C.

1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with distilled water.

(Asp)2-Rhodamine 110 Stock Solution: Prepare a 1 mM stock solution in sterile DMSO.

Aliquot and store at -20°C, protected from light.

Apoptosis Inducing Agent (Positive Control): Prepare a stock solution of an appropriate

apoptosis inducer (e.g., 1 mM staurosporine in DMSO or 10 mM camptothecin in DMSO).

II. Induction of Apoptosis (Positive Control)
Seed cells at an appropriate density in a culture plate.

Treat cells with the chosen apoptosis-inducing agent at a predetermined optimal

concentration and for a suitable duration to induce apoptosis. For example, treat Jurkat cells

with 1 µg/mL anti-Fas antibody for 2-4 hours or with 1-2 µM staurosporine for 3-6 hours.

Include an untreated cell population as a negative control.

III. Staining Protocol for Flow Cytometry
Cell Preparation:

For suspension cells, gently pellet the cells by centrifugation (300-400 x g for 5 minutes)

and discard the supernatant.

For adherent cells, detach the cells using a gentle method such as accutase or trypsin-

EDTA. Pellet the cells by centrifugation and discard the supernatant.

Washing: Wash the cell pellet once with 1 mL of cold 1X Binding Buffer and centrifuge at

300-400 x g for 5 minutes.

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6

cells/mL.
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Staining: Add the (Asp)2-Rhodamine 110 working solution to the cell suspension to achieve

a final concentration of 2-10 µM.

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from

light.

Viability Staining (Optional but Recommended): If a viability dye is being used, add it to the

cells according to the manufacturer's protocol during the last 15 minutes of incubation.

Washing: After incubation, wash the cells twice with 1 mL of 1X Binding Buffer. Centrifuge at

300-400 x g for 5 minutes between washes.

Final Resuspension: Resuspend the final cell pellet in 300-500 µL of 1X Binding Buffer.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

Data Analysis
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of

interest and exclude debris.

If a viability dye is used, create a dot plot of the viability dye fluorescence versus the

Rhodamine 110 fluorescence to distinguish between live, apoptotic, and necrotic

populations.

Create a histogram of the Rhodamine 110 fluorescence for the gated cell population to

visualize the increase in fluorescence in apoptotic cells compared to the negative control.

Quantify the percentage of Rhodamine 110-positive cells, which represents the percentage

of cells with active caspase-3/7.

Visualizations
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Caption: Experimental workflow for caspase-3/7 activity assay.
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Caption: Caspase activation signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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